molecular formula C16H17N9 B2626121 N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201734-15-6

N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2626121
CAS No.: 2201734-15-6
M. Wt: 335.375
InChI Key: BQYVRBIPLLSXEW-UHFFFAOYSA-N
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Description

N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, typically starting with the construction of the pyrrolo[3,2-d]pyrimidine coreCommon reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalytic systems to facilitate coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is unique due to its specific combination of heterocyclic structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N,6-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-10-5-12-15(20-10)16(18-8-17-12)23(2)11-6-24(7-11)14-4-3-13-21-19-9-25(13)22-14/h3-5,8-9,11,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYVRBIPLLSXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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